3-Amino-4-methoxybenzamide
Overview
Description
3-Amino-4-methoxybenzamide is a chemical compound that is part of a broader class of benzamides, which are known for their diverse range of biological activities. While the provided papers do not directly discuss 3-amino-4-methoxybenzamide, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds, such as 4(3H)-quinazolinones, is achieved through a cascade reaction involving 2-amino-N-methoxybenzamides and aldehydes. This process is promoted by acetic acid and does not require oxidants or heavy-metal catalysts, resulting in high yields and a non-toxic ester byproduct . Another synthesis method for 3-amino-4-arylisoquinolinones involves a Rh(III)-catalyzed reaction with N-methoxybenzamides and 4-diazoisochroman-3-imines, suggesting that similar catalytic systems could potentially be applied to the synthesis of 3-amino-4-methoxybenzamide .
Molecular Structure Analysis
The molecular structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray crystallography, and its geometric bond lengths and angles were optimized using density functional theory (DFT). The molecular electrostatic potential (MEP) surface map was also investigated, providing insights into the electronic properties of the molecule . These techniques could be applied to 3-amino-4-methoxybenzamide to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-amino-4-methoxybenzamide. However, the synthesis of related compounds involves C-H bond activation and formal [4 + 2] cycloaddition mechanisms . These reactions are crucial for constructing complex molecular architectures and could be relevant to the reactivity of 3-amino-4-methoxybenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-methoxybenzamide are not discussed in the provided papers. However, the synthesis and structural analysis of similar compounds suggest that 3-amino-4-methoxybenzamide may exhibit similar properties, such as solubility in organic solvents and the ability to form stable crystals suitable for X-ray crystallography . The compound's reactivity in biological systems could also be inferred from the antiproliferative activity observed in related benzamide derivatives .
Scientific Research Applications
Inhibition of Bacterial Cell Division : 3-Methoxybenzamide is an inhibitor of ADP-ribosyltransferase and affects cell division in Bacillus subtilis, causing filamentation and cell lysis. Mutations within the ftsZ gene, a cell division gene, can suppress this lethal effect (Ohashi et al., 1999).
Development of Antibacterials : The compound serves as a basis for developing potent antistaphylococcal compounds with improved pharmaceutical properties. It's a weak inhibitor of the bacterial cell division protein FtsZ, and its derivatives are explored for enhanced antistaphylococcal activities (Haydon et al., 2010).
Application in Gastroenterology : 4-amino-5-chloro-N-2-methoxybenzamide, a related compound, is used as an antiemetic and in treating gastroesophageal reflux disease in the pediatric population. Its overdose can lead to toxic extrapyramidal effects (Batts & Munter, 1998).
Influence on Molecular Interactions : The compound has been studied for its influence on molecular geometry, particularly in intermolecular interactions like dimerization and crystal packing. This understanding is crucial for developing pharmaceutical applications (Karabulut et al., 2014).
Synthesis of Amino-4-arylisoquinolinones : It's used in the Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones, which can further be converted into dibenzo[c,f][1,8]naphthyridines, showcasing its versatility in organic synthesis (Li et al., 2019).
Inhibitor of Poly(ADP-ribose) Synthetase : 3-Amino-4-methoxybenzamide and its analogs are known to inhibit poly(ADP-ribose) synthetase, an enzyme involved in DNA repair processes. These inhibitors are potential targets for drug development (Purnell & Whish, 1980).
Antioxidant Activity : Its derivatives show potential as antioxidants due to their capacity to scavenge free radicals. Understanding their electrochemical oxidation mechanisms aids in comprehending their free radical scavenging activity (Jovanović et al., 2020).
Modulation of Immune Response : 3-Methoxybenzamide can modulate the immune response in vivo, specifically impacting lymphocytes that differentiate in response to antigens. This property makes it a potential candidate for immunological research and therapies (Broomhead & Hudson, 1985).
Study of Molar Refraction and Polarizability : Research on its derivatives, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, includes studying molar refraction and polarizability, important for understanding drug interactions at the molecular level (Sawale et al., 2016).
Enhancing Intrachromosomal Recombination : 3-Methoxybenzamide increases intrachromosomal recombination in mouse cells. This can be significant for genetic research and potential applications in gene therapy (Waldman & Waldman, 1991).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCJNDAQNPWMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066206 | |
Record name | Benzamide, 3-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxybenzamide | |
CAS RN |
17481-27-5 | |
Record name | 3-Amino-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17481-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-amino-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-amino-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 3-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-4-methoxybenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG65786LJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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